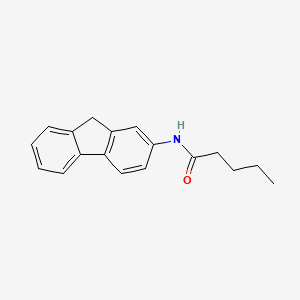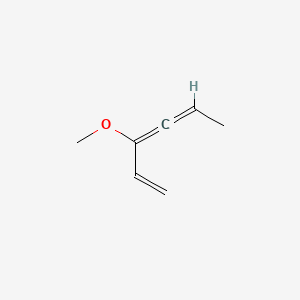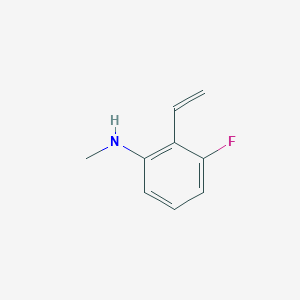
2-Ethenyl-3-fluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methylated amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to form the amine. Another method includes direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with a nucleophile under high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-3-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophiles: Such as halogens, nitro groups, or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
2-Ethenyl-3-fluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-ethenyl-3-fluoro-N-methylaniline involves its interaction with various molecular targets. The ethenyl group allows for potential polymerization reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methylated amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-methylaniline: Similar structure but lacks the ethenyl group.
3-Fluoro-2-methyl-aniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2-Ethenyl-3-fluoro-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Numéro CAS |
210536-39-3 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
2-ethenyl-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3 |
Clé InChI |
MVMWVVUCXNCCOA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


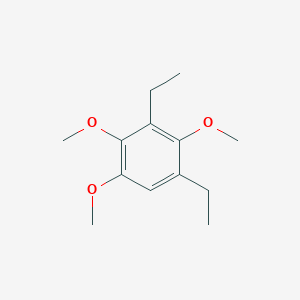
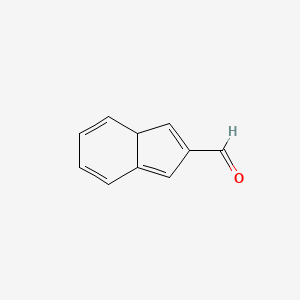
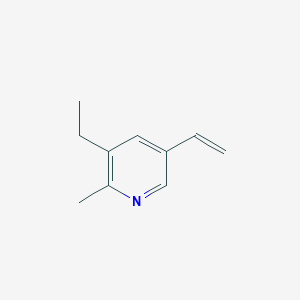
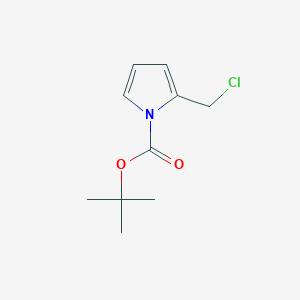
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
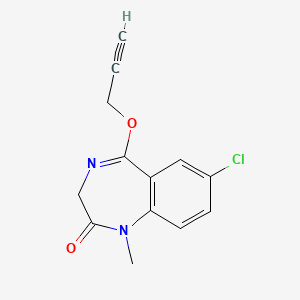

![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
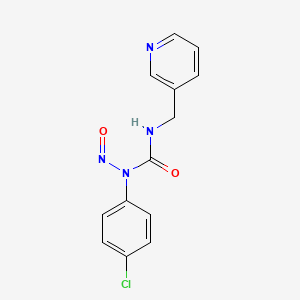
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)

